Benzyl 3-chloro-5-hydroxybenzoate
Overview
Description
Benzyl 3-chloro-5-hydroxybenzoate is a compound with the molecular formula C14H11ClO3 and a molecular weight of 262.69 . It is a white solid .
Molecular Structure Analysis
The molecular structure of this compound includes a total of 30 bonds, 19 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 aromatic ester, and 1 aromatic hydroxyl .Physical and Chemical Properties Analysis
This compound is a white solid . It has a molecular weight of 262.69 and a molecular formula of C14H11ClO3 .Scientific Research Applications
Environmental Presence and Behavior
Parabens, including derivatives like Benzyl 3-chloro-5-hydroxybenzoate, are extensively used as preservatives across various products, leading to their ubiquitous presence in aquatic environments. Studies have shown that while wastewater treatments can effectively reduce paraben concentrations, these compounds persist at low levels in effluents and surface waters. The environmental fate of parabens is of interest due to their potential weak endocrine-disrupting effects. Chlorinated derivatives of parabens, formed through reactions with free chlorine, exhibit greater stability and persistence, raising concerns about their long-term environmental and health impacts (Haman et al., 2015).
Analytical Detection in Biological Samples
The development of sensitive analytical methods for detecting parabens, including this compound, in human milk exemplifies the concern over human exposure to these compounds. Advanced techniques enable the quantification of parabens at very low concentrations, indicating widespread exposure through consumer products (Ye et al., 2008).
Photodegradation and Environmental Removal
Research on the photodegradation of parabens, including this compound, highlights the effectiveness of advanced oxidation processes in removing these compounds from water. Studies demonstrate that ultraviolet radiation, especially when combined with hydrogen peroxide, can degrade parabens efficiently, leading to the formation of less harmful by-products. This suggests potential treatment strategies for mitigating paraben pollution in water bodies (Gmurek et al., 2015).
Synthesis and Applications in Materials Science
Innovative synthetic approaches have been developed for creating novel materials based on this compound derivatives. For instance, the synthesis of polymerizable benzoic acid derivatives leading to materials with unique properties, such as liquid crystalline phases, opens new avenues in material science and engineering (Kishikawa et al., 2008).
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl 3-chloro-5-hydroxybenzoate is a potent, orally active and selective lactate receptor GPR81 agonist . GPR81, also known as HCAR1, is a receptor for lactate in the hydroxycarboxylic acid receptor family. It is involved in various physiological and pathological processes such as lipid metabolism and regulation of cell migration .
Mode of Action
The compound interacts with its target, the GPR81 receptor, by binding to it and activating it It is known that activation of gpr81 by agonists like this compound can lead to various downstream effects, including inhibition of lipolysis .
Biochemical Pathways
Activation of GPR81 has been shown to inhibit the breakdown of fats (lipolysis), which could have significant effects on energy metabolism .
Pharmacokinetics
As an orally active compound, it is likely to be well-absorbed in the gastrointestinal tract
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its role as a GPR81 agonist. By activating this receptor, the compound can inhibit lipolysis, potentially leading to changes in lipid metabolism and energy balance within the cell .
Properties
IUPAC Name |
benzyl 3-chloro-5-hydroxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-6-11(7-13(16)8-12)14(17)18-9-10-4-2-1-3-5-10/h1-8,16H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZGIACZNLMRJJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC(=CC(=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592778 | |
Record name | Benzyl 3-chloro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
245116-17-0 | |
Record name | Benzyl 3-chloro-5-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00592778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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